Fructose-asparagine
Overview
Description
Synthesis Analysis
Fructose-asparagine can be synthesized through several pathways, including the base-catalyzed isomerization of glucose to fructose, which can subsequently interact with asparagine to form fructose-asparagine. This process can be facilitated by catalysts like basic amino acids in water, highlighting the compound's synthesis versatility from simple sugars and amino acids under specific conditions (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of fructose-asparagine and related compounds has been elucidated through various analytical techniques, including 13C-NMR spectroscopy. These analyses reveal the presence of fructose residues linked by β-2,1 bonds and a non-terminal glucose residue, offering insights into the complex structure of fructose-derived polysaccharides (Shiomi, 1993).
Chemical Reactions and Properties
Fructose-asparagine participates in the Maillard reaction, a complex series of chemical reactions that occur when proteins and sugars are heated together. This process leads to the formation of various compounds, including acrylamide, a substance of concern due to its potential health risks. Studies have focused on understanding the kinetics of acrylamide formation in systems containing fructose and asparagine, shedding light on the chemical properties and reactions of fructose-asparagine under heating conditions (Gökmen & Senyuva, 2006).
Physical Properties Analysis
The physical properties of fructose-asparagine and related fructans have been characterized, revealing aspects such as molecular weight distribution and solubility. These properties are crucial for understanding how fructose-asparagine behaves in biological systems and food matrices, influencing everything from microbial growth to food texture and stability (French, 1989).
Chemical Properties Analysis
The chemical properties of fructose-asparagine are influenced by its structure and the presence of reactive functional groups. These properties are essential for its role in biological processes and the Maillard reaction. Studies have elucidated the reactivity of fructose-asparagine in forming acrylamide and other Maillard reaction products, highlighting its significance in food chemistry and safety (Claeys et al., 2005).
Scientific Research Applications
Interactions in Food Systems : Wen-Chieh Sung et al. (2018) investigated the interactions in a food model system involving glucose, asparagine, and chitosans. They found that glucose-asparagine systems exhibited lower formation of acrylamide and Maillard reaction products compared to fructose-asparagine systems, highlighting the potential for controlling these reactions in food processing (Wen-Chieh Sung et al., 2018).
Acrylamide Formation in Potatoes : Thomas M. Amrein et al. (2003) analyzed glucose, fructose, sucrose, free asparagine, and glutamine in potatoes, correlating them with acrylamide formation. Their study suggested that fructose and glucose are significant determinants of acrylamide formation in potato products (Thomas M. Amrein et al., 2003).
Utilization by Salmonella : P. Biswas et al. (2017) characterized a kinase in Salmonella that transforms fructose-aspartate to 6-phosphofructose-aspartate during fructose-asparagine utilization. This study underscores fructose-asparagine's importance in bacterial metabolism, with implications for antibacterial discovery (P. Biswas et al., 2017).
Concentration in Foods : Jikang Wu et al. (2018) measured fructose-asparagine concentrations in various foods, revealing its presence in significant levels in some human and animal foods. This study aids in understanding the potential dietary sources of fructose-asparagine for pathogens like Salmonella (Jikang Wu et al., 2018).
Safety And Hazards
Future Directions
The severe fitness defect of a Salmonella fra mutant suggests that F-Asn is the primary nutrient utilized by Salmonella in the inflamed intestine and that this system provides a valuable target for novel therapies . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system represents a specific and potent therapeutic target for Salmonella .
properties
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQWGHMIKNEHI-CWOUCCJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 | |
Record name | Fructose-asparagine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fructose-asparagine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747834 | |
Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-asparagine | |
CAS RN |
34393-27-6 | |
Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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